(2,2-Dichlorocyclopropyl)methanol
Overview
Description
“(2,2-Dichlorocyclopropyl)methanol” is a chemical compound with the molecular formula C4H6Cl2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,2-Dichlorocyclopropyl)methanol” consists of a cyclopropyl ring with two chlorine atoms attached to one carbon atom and a methanol group attached to another carbon atom . The molecular weight of the compound is 140.99 g/mol .
Physical And Chemical Properties Analysis
“(2,2-Dichlorocyclopropyl)methanol” is a liquid at room temperature . It has a molecular weight of 140.99 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not specified in the available resources.
Scientific Research Applications
Synthesis and Chemical Reactions
- Regiocontrolled Benzannulation : This compound undergoes benzannulation reactions catalyzed by SnCl4 or TiCl4, leading to the synthesis of “unsymmetrically” substituted α-arylnaphthalenes. Such processes are crucial for the development of complex organic molecules (Nishii, Yoshida, & Tanabe, 1997).
Biological Studies
- Methanol in Biological Membranes : Methanol is a common solubilizing agent in the study of transmembrane proteins and peptides. It significantly impacts lipid dynamics in biological membranes, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Industrial Applications
- Methanol to Olefins (MTO) Process : The methanol-to-olefins reaction is vital for both research and industrial applications. The development of MTO technology led to the construction of the world’s first coal-to-olefin plant in 2010, highlighting the industrial significance of methanol-based processes (Tian, Wei, Ye, & Liu, 2015).
Environmental and Bioconversion Studies
- Methanol-Based Biotechnology : Methanol is a key building block in the chemical industry and can be synthesized from renewable resources. It's significant in bioprocess technology with methylotrophic bacteria, demonstrating the potential for developing economically competitive bioprocesses based on methanol (Schrader et al., 2009).
- Engineering Bacteria for Methanol Utilization : Corynebacterium glutamicum has been engineered for methanol-dependent growth and glutamate production, demonstrating the potential of biologically converting methanol into valuable chemicals (Tuyishime et al., 2018).
Molecular Structures and Interactions
- X-Ray Molecular Structure : The reaction of methanol with specific compounds like CrCl3 results in distinct molecular structures, such as trans-dichlorotetramethanolchromium(III) chloride, which are crucial for understanding chemical bonding and molecular interactions (Hardcastle, Skovlin, & Eidawad, 1975).
Safety And Hazards
properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHRPJKHUHTSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337331 | |
Record name | (2,2-Dichlorocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichlorocyclopropyl)methanol | |
CAS RN |
5365-23-1 | |
Record name | (2,2-Dichlorocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-dichlorocyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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